(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process requires precise control of temperature, pH, and reaction time to achieve high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors. These methods are designed to maximize yield and minimize waste, ensuring cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenyl-2-propanol: Another chiral alcohol with similar structural features.
Propranolol: A beta-adrenergic receptor antagonist with a similar core structure but different functional groups.
Uniqueness
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1 |
InChI Key |
WGNUPOFVVAWING-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
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